6-Amino TAMRA
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Overview
Description
Preparation Methods
6-Amino TAMRA can be synthesized through several routes. One common method involves the reaction of tetramethylrhodamine with an amine group under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
6-Amino TAMRA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: The amine group in this compound can participate in substitution reactions with reagents like succinimidyl esters.
Click Chemistry: The compound can react with terminal alkynes via a copper-catalyzed click reaction.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino TAMRA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino TAMRA involves its ability to fluoresce under specific conditions. The aromatic amine group allows it to bind to various molecular targets, facilitating its use as a marker. The fluorescence is due to the excitation of the compound at a specific wavelength, followed by emission at a different wavelength .
Comparison with Similar Compounds
6-Amino TAMRA is unique due to its specific fluorescence properties and the presence of an aromatic amine group. Similar compounds include:
5-Carboxytetramethylrhodamine (5-TAMRA): Used for similar applications but differs in its chemical structure.
6-Carboxytetramethylrhodamine (6-TAMRA): Another isomer with slightly different properties.
Tetramethylrhodamine (TMR): A general term for compounds in this family, used in various labeling applications.
This compound stands out due to its specific excitation and emission wavelengths, making it highly suitable for certain applications.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13,18,21H,25H2,1-4H3 |
InChI Key |
BQANWLZELBBVKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |
Origin of Product |
United States |
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